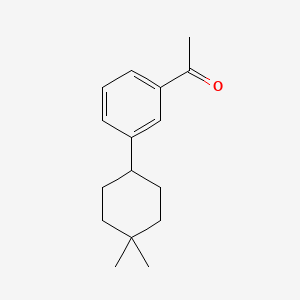
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one is an organic compound characterized by a phenyl ring substituted with a 4,4-dimethylcyclohexyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one can be synthesized through several methods:
-
Friedel-Crafts Acylation: : This method involves the acylation of 1-(4,4-dimethylcyclohexyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
-
Grignard Reaction: : Another approach involves the reaction of 1-(4,4-dimethylcyclohexyl)benzene with a Grignard reagent, followed by oxidation
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reagent concentrations.
化学反応の分析
Types of Reactions
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can convert the ethanone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one has several applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
-
Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
-
Medicine: : Explored as a potential lead compound in drug discovery due to its structural similarity to biologically active molecules.
-
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering membrane permeability.
類似化合物との比較
1-(3-(4,4-Dimethylcyclohexyl)phenyl)ethan-1-one can be compared to other similar compounds such as:
-
1-(3,4-Dimethylphenyl)ethan-1-one: : Lacks the cyclohexyl group, resulting in different chemical and physical properties.
-
1-(3-(4-Methylcyclohexyl)phenyl)ethan-1-one: : Contains a single methyl group on the cyclohexyl ring, leading to variations in reactivity and application.
特性
分子式 |
C16H22O |
|---|---|
分子量 |
230.34 g/mol |
IUPAC名 |
1-[3-(4,4-dimethylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C16H22O/c1-12(17)14-5-4-6-15(11-14)13-7-9-16(2,3)10-8-13/h4-6,11,13H,7-10H2,1-3H3 |
InChIキー |
UAANTBPBPKMGLC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC(=C1)C2CCC(CC2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


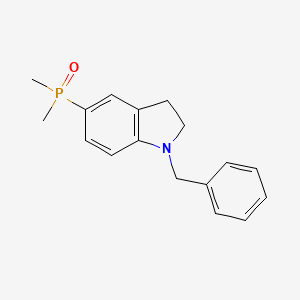
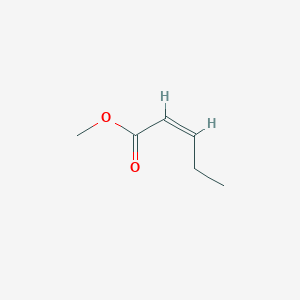
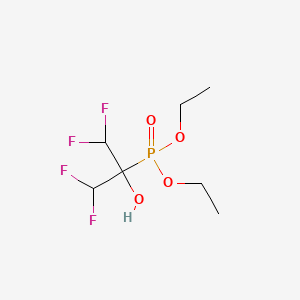
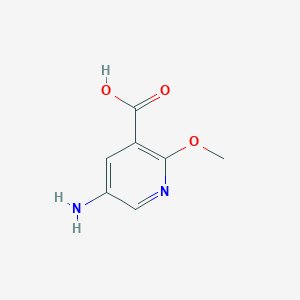
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
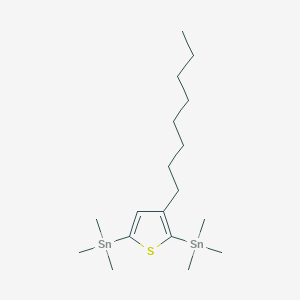
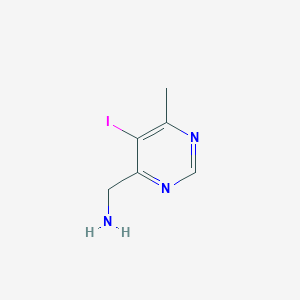
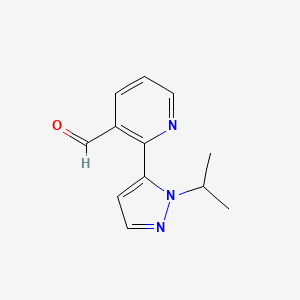
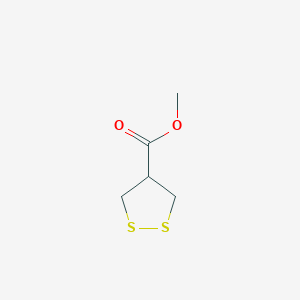
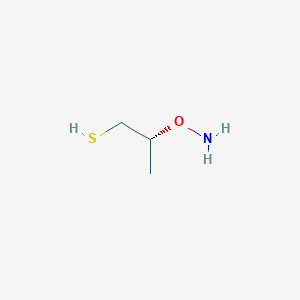
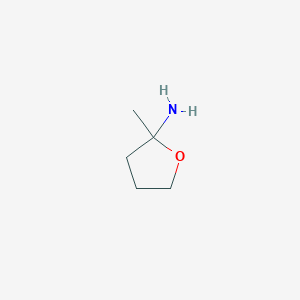
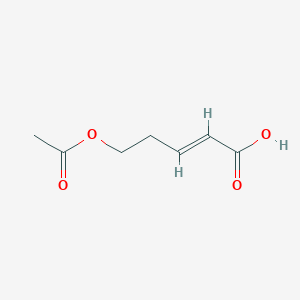
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)

